molecular formula C10H7CaO4P B12277272 Calcium naphthalen-2-yl phosphate CAS No. 71436-98-1

Calcium naphthalen-2-yl phosphate

Katalognummer: B12277272
CAS-Nummer: 71436-98-1
Molekulargewicht: 262.21 g/mol
InChI-Schlüssel: MPIBXADBMJKANU-UHFFFAOYSA-L
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Calcium naphthalen-2-yl phosphate is an organophosphate compound that combines calcium ions with naphthalen-2-yl phosphate

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Calcium naphthalen-2-yl phosphate can be synthesized through a reaction between calcium salts and naphthalen-2-yl phosphate. One common method involves the reaction of calcium chloride with naphthalen-2-yl phosphate in an aqueous solution, followed by precipitation and purification . The reaction conditions typically include maintaining a controlled pH and temperature to ensure optimal yield and purity.

Industrial Production Methods

Industrial production of this compound often involves large-scale chemical reactors where the reactants are mixed under controlled conditions. The process may include steps such as filtration, drying, and crystallization to obtain the final product in a pure form .

Analyse Chemischer Reaktionen

Types of Reactions

Calcium naphthalen-2-yl phosphate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions . The conditions often involve specific temperatures, pressures, and solvents to achieve the desired reaction outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may yield naphthoquinones, while substitution reactions can produce various substituted naphthalenes .

Wissenschaftliche Forschungsanwendungen

Calcium naphthalen-2-yl phosphate has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and catalysis.

    Biology: The compound is studied for its potential role in biological systems, including its interactions with enzymes and proteins.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug delivery systems.

    Industry: It is used in the production of specialty chemicals and materials

Wirkmechanismus

The mechanism of action of calcium naphthalen-2-yl phosphate involves its interaction with specific molecular targets and pathways. It can bind to calcium-binding proteins and enzymes, influencing their activity and function. The compound may also participate in signaling pathways that regulate various cellular processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Calcium naphthalen-2-yl phosphate is unique due to its specific combination of calcium ions and naphthalen-2-yl phosphate, which imparts distinct chemical and biological properties. Its ability to interact with calcium-binding proteins and participate in various reactions makes it a valuable compound for research and industrial applications.

Eigenschaften

CAS-Nummer

71436-98-1

Molekularformel

C10H7CaO4P

Molekulargewicht

262.21 g/mol

IUPAC-Name

calcium;naphthalen-2-yl phosphate

InChI

InChI=1S/C10H9O4P.Ca/c11-15(12,13)14-10-6-5-8-3-1-2-4-9(8)7-10;/h1-7H,(H2,11,12,13);/q;+2/p-2

InChI-Schlüssel

MPIBXADBMJKANU-UHFFFAOYSA-L

Kanonische SMILES

C1=CC=C2C=C(C=CC2=C1)OP(=O)([O-])[O-].[Ca+2]

Verwandte CAS-Nummern

13095-41-5 (Parent)

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.